molecular formula C5H10Br2O B14075901 2,3-Dibromo-3-methylbutan-1-ol CAS No. 100606-78-8

2,3-Dibromo-3-methylbutan-1-ol

Cat. No.: B14075901
CAS No.: 100606-78-8
M. Wt: 245.94 g/mol
InChI Key: LMGPFXRHXHKQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C₅H₁₀Br₂O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-methylbutan-1-ol can be synthesized through the bromination of 3-methyl-2-butanol. The reaction typically involves the addition of bromine (Br₂) to the double bond of 3-methyl-2-butanol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 3-methylbutan-1-ol.

    Oxidation: 2,3-dibromo-3-methylbutanal.

    Reduction: 3-methylbutane.

Scientific Research Applications

2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

100606-78-8

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

2,3-dibromo-3-methylbutan-1-ol

InChI

InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3

InChI Key

LMGPFXRHXHKQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CO)Br)Br

Origin of Product

United States

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